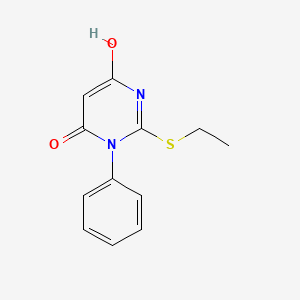![molecular formula C21H23FN2O2 B6010672 N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide](/img/structure/B6010672.png)
N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide, also known as PF-04937319, is a small molecule drug that has been developed as a potent and selective antagonist of the G protein-coupled receptor 119 (GPR119). GPR119 is a receptor that is predominantly expressed in the pancreas and intestine and plays a crucial role in glucose homeostasis. PF-04937319 has shown promising results in preclinical studies and is being investigated for its potential use in the treatment of type 2 diabetes.
作用機序
N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide acts as an antagonist of the GPR119 receptor, which is predominantly expressed in the pancreas and intestine. GPR119 is involved in the regulation of glucose homeostasis and has been shown to stimulate insulin secretion and inhibit glucagon secretion. By blocking the activity of GPR119, this compound reduces insulin secretion and increases glucagon secretion, leading to an increase in blood glucose levels.
Biochemical and physiological effects:
This compound has been shown to improve glucose tolerance and increase insulin secretion in preclinical models of type 2 diabetes. The drug has also been found to increase GLP-1 secretion, which stimulates insulin secretion and inhibits glucagon secretion. However, this compound has also been found to increase glucagon secretion, which can lead to an increase in blood glucose levels.
実験室実験の利点と制限
N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide has shown promising results in preclinical studies and is being investigated for its potential use in the treatment of type 2 diabetes. However, the drug has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Furthermore, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its biochemical and physiological effects.
将来の方向性
There are several future directions for research on N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide. One potential direction is to investigate the safety and efficacy of the drug in clinical trials. Another direction is to further elucidate the mechanism of action of this compound and its effects on glucose homeostasis. Additionally, researchers could investigate the potential use of this compound in combination with other drugs for the treatment of type 2 diabetes. Finally, researchers could investigate the potential use of this compound in the treatment of other metabolic disorders, such as obesity and metabolic syndrome.
合成法
The synthesis of N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide involves a multistep process that starts with the synthesis of 2-fluorobenzoic acid. The acid is then converted to its corresponding acid chloride, which is reacted with N-(1-cyclopentylcarbonyl)piperazine to give the corresponding amide. The amide is then reacted with 2,6-dimethylaniline to give this compound.
科学的研究の応用
N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide has been extensively studied in preclinical models of type 2 diabetes. In a study conducted by Kimple et al., this compound was shown to improve glucose tolerance and increase insulin secretion in obese and diabetic mice. The drug was also found to increase GLP-1 secretion, a hormone that stimulates insulin secretion and inhibits glucagon secretion.
特性
IUPAC Name |
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-14-8-7-9-15(2)18(14)23-20(26)21(12-5-6-13-21)24-19(25)16-10-3-4-11-17(16)22/h3-4,7-11H,5-6,12-13H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYERKRZODRVYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCC2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B6010601.png)
![3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B6010616.png)

![N-(2-isopropoxyethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6010621.png)
![7-(2,3-dimethoxybenzyl)-2-(2-pyridinylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6010633.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-4-nitrobenzamide](/img/structure/B6010644.png)

![[3-(3-chlorobenzyl)-1-(8-quinolinylsulfonyl)-3-piperidinyl]methanol](/img/structure/B6010650.png)
![ethyl 1-[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6010656.png)

![5-oxo-N-(3-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B6010669.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B6010670.png)
![3-{[(4-hydroxyphenyl)amino]carbonyl}-2-pyrazinecarboxylic acid](/img/structure/B6010678.png)
![(2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B6010691.png)
